1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
Overview
Description
“1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole” is a chemical compound that is likely related to the family of imidazoles . Imidazoles are a type of organic compound with a five-membered ring structure containing two nitrogen atoms. They are widely used in organic synthesis .
Synthesis Analysis
The synthesis of related compounds often involves the alkylation of imidazole derivatives with diisopropylphenyl groups . These syntheses highlight the versatility and efficiency of producing imidazolium salts under relatively mild conditions .Molecular Structure Analysis
The molecular structure of “1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole” can be analyzed using a combination of 1H, 13C, and 15N NMR spectroscopy, infrared and UV/Vis spectroscopy, X-ray crystallography, and GC mass spectrometry .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones can cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .Scientific Research Applications
Synthesis and Structural Characterization
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole and its derivatives are primarily utilized in the synthesis and structural characterization of various compounds. For instance, Danopoulos et al. (2002) synthesized stable pyridine- and phosphine-functionalized N-heterocyclic carbenes, showcasing the versatility of imidazole derivatives in forming stable compounds with potential applications in various fields of chemistry (Danopoulos et al., 2002).
Single Electron Transfer Reagent
The chemical properties of imidazole derivatives allow them to act as single electron transfer reagents in various organic transformations. Das et al. (2020) demonstrated the use of an imidazole-based radical as a single electron transfer reagent, highlighting its utility in activating aryl-halide bonds, alkene hydrosilylation, and catalytic reduction of CO2 under ambient conditions (Das et al., 2020).
Antimicrobial Agents
Imidazole drugs, due to their structural properties, are explored for their antimicrobial potential. Narwal et al. (2012) investigated the antimicrobial activities of various imidazole derivatives, emphasizing the significant role these compounds can play in clinical medicine (Narwal et al., 2012).
Cross-Coupling Reactions
The compound also finds its application in facilitating cross-coupling reactions, an essential process in organic synthesis. Lee and Nolan (2000) reported the use of a Palladium/Imidazolium chloride system, involving 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole, for efficient cross-coupling reactions of aryl chlorides and bromides (Lee & Nolan, 2000).
Non-Linear Optical Material
The unique electronic structure of imidazole derivatives makes them suitable for non-linear optical (NLO) applications. Jayabharathi et al. (2012) synthesized and characterized an imidazole derivative, revealing its potential as an NLO material due to its significant hyperpolarizability and appropriate ratio of tensorial components (Jayabharathi et al., 2012).
Safety And Hazards
The safety data sheet for a related compound, 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation when inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCQHTACQZUATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728686 | |
Record name | 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole | |
CAS RN |
914306-50-6 | |
Record name | 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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